Benzene, 1-iodo-2-(4-methoxyphenoxy)-
Description
Benzene, 1-iodo-2-(4-methoxyphenoxy)- is a substituted aromatic compound featuring an iodine atom at the 1-position and a 4-methoxyphenoxy group at the 2-position of the benzene ring. The 4-methoxyphenoxy group introduces steric bulk and electron-donating resonance effects, which may influence reactivity and stability. Applications of such compounds often span pharmaceuticals, agrochemicals, and materials science, though specific uses for this derivative require further investigation .
Properties
IUPAC Name |
1-iodo-2-(4-methoxyphenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO2/c1-15-10-6-8-11(9-7-10)16-13-5-3-2-4-12(13)14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPGJOOUEHBVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296902 | |
| Record name | 1-Iodo-2-(4-methoxyphenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836-07-7 | |
| Record name | 1-Iodo-2-(4-methoxyphenoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=836-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Iodo-2-(4-methoxyphenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-iodo-2-(4-methoxyphenoxy)- typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-(4-methoxyphenoxy)benzene using iodine and an oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the iodine atom on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-iodo-2-(4-methoxyphenoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenolic compounds.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 1-iodo-2-(4-methoxyphenoxy)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, Benzene, 1-iodo-2-(4-methoxyphenoxy)- is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of Benzene, 1-iodo-2-(4-methoxyphenoxy)- involves its interaction with molecular targets through its iodine and methoxyphenoxy groups. The iodine atom can participate in halogen bonding, while the methoxyphenoxy group can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include halogenated and alkoxy-substituted benzene derivatives:
Structural Insights :
- Electron Effects : Methoxy groups (OCH₃) donate electrons via resonance, stabilizing adjacent positions. Iodine’s inductive withdrawal may polarize the ring, enhancing electrophilic substitution at specific sites .
- Steric Considerations: Bulky substituents like 4-methoxyphenoxy (vs. smaller methoxy or halogens) reduce reaction rates in sterically sensitive processes .
Physical Properties
Available data for analogs reveals trends in molecular weight, polarity, and phase behavior:
Key Observations :
- Higher molecular weight correlates with increased melting/boiling points (e.g., 324.16 g/mol for benzyloxy derivative vs. 312.93 g/mol for bromo-iodo analog) .
- Polar substituents (e.g., methoxy) enhance solubility in polar solvents, while halogens favor non-polar media .
Data Tables
Table 1: Molecular Weight and Substituent Comparison
| Compound Name | Molecular Weight | Substituent Positions |
|---|---|---|
| Benzene, 1-iodo-2-(4-methoxyphenoxy)- | 342.13 (calc.) | 1-I, 2-O-C₆H₄-OCH₃ |
| 4-Bromo-2-iodo-1-methoxybenzene | 312.93 | 1-OCH₃, 2-I, 4-Br |
| 2-(Benzyloxy)-1-iodo-4-methylbenzene | 324.16 | 1-I, 2-OCH₂C₆H₅, 4-CH₃ |
Biological Activity
Benzene, 1-iodo-2-(4-methoxyphenoxy)-, also known as 1-iodo-2-(4-methoxyphenoxy)benzene, is an organic compound with the molecular formula C13H11IO2. It features a benzene ring substituted with an iodine atom and a methoxyphenoxy group. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential biological activities.
Chemical Structure:
- Molecular Formula: C13H11IO2
- CAS Number: 836-07-7
Synthesis Methods:
The synthesis of Benzene, 1-iodo-2-(4-methoxyphenoxy)- typically involves electrophilic aromatic substitution reactions. A common method includes the iodination of 2-(4-methoxyphenoxy)benzene using iodine and an oxidizing agent like nitric acid under controlled conditions to ensure selective substitution of the iodine atom.
The biological activity of this compound is primarily attributed to its structural components:
- Iodine Atom: Participates in halogen bonding, influencing molecular interactions.
- Methoxyphenoxy Group: Engages in hydrogen bonding and π-π interactions, modulating enzyme and receptor activities.
These interactions can lead to various biological effects, including potential therapeutic applications.
Biological Activity
Research indicates that Benzene, 1-iodo-2-(4-methoxyphenoxy)- may exhibit several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures may possess antibacterial and antifungal properties. The presence of the methoxy group can enhance these activities by affecting the compound's interaction with microbial targets .
- Enzyme Modulation: The compound's structure allows it to interact with specific enzymes, potentially inhibiting or enhancing their activity. This could be relevant in drug design for diseases where such enzymes play a critical role .
Case Study on Antimicrobial Properties
A study investigated the antimicrobial effects of compounds similar to Benzene, 1-iodo-2-(4-methoxyphenoxy)-. The results indicated that derivatives of methoxy-substituted phenols showed significant inhibition against various bacterial strains. The structure–activity relationship (SAR) analysis revealed that modifications in the methoxy group could enhance or reduce antimicrobial efficacy .
Toxicokinetics and Risk Assessment
Another aspect of research focused on the toxicokinetics of benzene derivatives. Benzene is known to be absorbed readily through inhalation and can cause genetic damage. The metabolism of benzene derivatives like Benzene, 1-iodo-2-(4-methoxyphenoxy)- is crucial for understanding their safety profiles and potential risks associated with exposure .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
